molecular formula C16H16N4O2S B7712737 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide

Cat. No.: B7712737
M. Wt: 328.4 g/mol
InChI Key: QCVJRXLEMSPVAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 4-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. The hydrazide is then cyclized with carbon disulfide and potassium hydroxide to form the oxadiazole ring.

    Formation of the thiazole ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with an appropriate acyl chloride.

    Coupling of the oxadiazole and thiazole rings: The final step involves coupling the oxadiazole and thiazole rings through a butanamide linker. This can be achieved by reacting the oxadiazole derivative with the thiazole derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide is unique due to its specific combination of oxadiazole and thiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-11-5-7-12(8-6-11)15-19-14(22-20-15)4-2-3-13(21)18-16-17-9-10-23-16/h5-10H,2-4H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVJRXLEMSPVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.